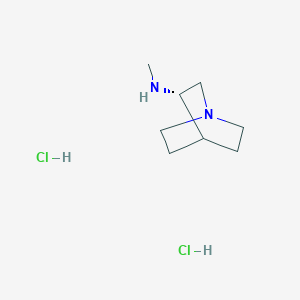
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, phenyl, and vinylphenyl groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene typically involves multiple steps, including bromination, lithiation, and cross-coupling reactions. One common method involves the bromination of 2-phenylthiophene followed by lithiation and subsequent reaction with 4-vinylphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and solvents to comply with green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or THF.
Major Products
Substitution: Formation of 3-amino-5-phenyl-2-(4-vinylphenyl)thiophene.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 3-bromo-5-phenyl-2-(4-vinylphenyl)dihydrothiophene.
Applications De Recherche Scientifique
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of specific kinases or disruption of cellular signaling pathways . In material science, its electronic properties are influenced by the conjugation of the thiophene ring with the phenyl and vinyl groups, affecting its conductivity and optoelectronic behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-phenylthiophene: Lacks the vinyl group, leading to different reactivity and applications.
3-Bromo-2-phenylthiophene: Similar structure but different substitution pattern, affecting its chemical properties.
5-Phenyl-2-(4-vinylphenyl)thiophene: Lacks the bromine atom, resulting in different reactivity in substitution reactions.
Uniqueness
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene is unique due to the combination of bromine, phenyl, and vinyl groups on the thiophene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C18H13BrS |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
3-bromo-2-(4-ethenylphenyl)-5-phenylthiophene |
InChI |
InChI=1S/C18H13BrS/c1-2-13-8-10-15(11-9-13)18-16(19)12-17(20-18)14-6-4-3-5-7-14/h2-12H,1H2 |
Clé InChI |
BOCYLKQCRIVNCA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
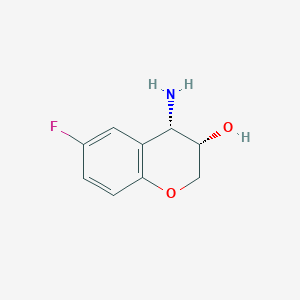
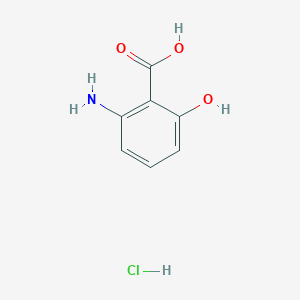
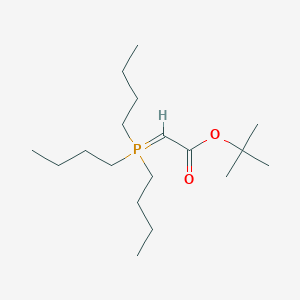
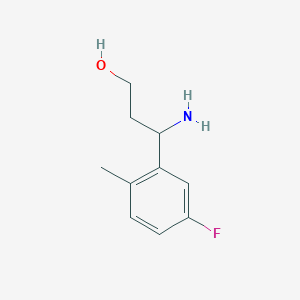
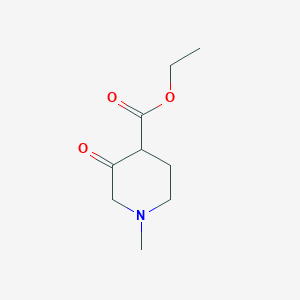
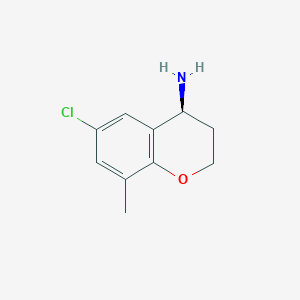


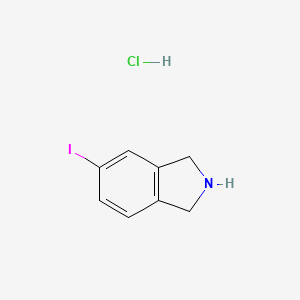
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

